9,9-Difluoro-9,10-dihydroanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Difluoro-9,10-dihydroanthracene is an organic compound with the molecular formula C14H10F2. It is a derivative of 9,10-dihydroanthracene, where two hydrogen atoms at the 9th position are replaced by fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Difluoro-9,10-dihydroanthracene typically involves the fluorination of 9,10-dihydroanthracene. One common method is the reaction of 9,10-dihydroanthracene with diethylaminosulfur trifluoride (DAST) under controlled conditions. This reaction replaces the hydrogen atoms at the 9th position with fluorine atoms, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale fluorination reactions using appropriate fluorinating agents. The process requires careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 9,9-Difluoro-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding anthracene derivative.
Reduction: It can participate in reduction reactions, although specific conditions and reagents may vary.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and activated carbon in xylene are commonly used for oxidative aromatization.
Reduction: Sodium/ethanol or magnesium can be used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: The major product is the corresponding anthracene derivative.
Reduction: The major product is the reduced form of the compound.
Substitution: The major products depend on the substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
9,9-Difluoro-9,10-dihydroanthracene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various fluorinated organic compounds.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Industry: It is used in the production of high-performance materials, such as polyimides, which have applications in flexible electronics and OLED displays
Wirkmechanismus
The mechanism of action of 9,9-Difluoro-9,10-dihydroanthracene involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the compound undergoes oxidative aromatization to form the corresponding anthracene derivative. This process involves the activation of molecular oxygen and the formation of reactive intermediates, which facilitate the conversion .
Vergleich Mit ähnlichen Verbindungen
9,10-Dihydroanthracene: The parent compound, which lacks the fluorine atoms at the 9th position.
9,10-Diphenylanthracene: A derivative with phenyl groups at the 9th and 10th positions, used in OLEDs and other applications.
9,10-Dimethylanthracene: A derivative with methyl groups at the 9th and 10th positions, known for its high fluorescence quantum yield.
Uniqueness: 9,9-Difluoro-9,10-dihydroanthracene is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C14H10F2 |
---|---|
Molekulargewicht |
216.22 g/mol |
IUPAC-Name |
10,10-difluoro-9H-anthracene |
InChI |
InChI=1S/C14H10F2/c15-14(16)12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8H,9H2 |
InChI-Schlüssel |
JJGXOBPMDZKBKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C31)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.